Product packaging for Kelfiprim(Cat. No.:CAS No. 50933-06-7)

Kelfiprim

Cat. No.: B1219229
CAS No.: 50933-06-7
M. Wt: 570.6 g/mol
InChI Key: DMIUGJLERMOBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Kelfiprim is a synthetic antibacterial compound combining trimethoprim and sulfamethopyrazine in a specific 5:4 ratio . Its primary research application and historical clinical value lie in the study of urinary tract infections (UTIs), including acute, recurrent, and persistent cases . The research value of this compound stems from its synergistic mechanism of action and its once-daily dosing regimen. The combination inhibits two consecutive steps in the bacterial folate biosynthesis pathway. Trimethoprim acts as a reversible inhibitor of bacterial dihydrofolate reductase, thereby preventing the formation of tetrahydrofolic acid, which is essential for bacterial nucleic acid and protein synthesis . This action is complemented by the sulfonamide component, sulfamethopyrazine, which is a long-acting agent that inhibits an earlier step in the same pathway . This sequential blockade provides a potent antibacterial effect. Clinical studies from the 1980s demonstrated that this compound was effective in eradicating causative organisms in urinary tract infections, with one study reporting an 85% eradication rate and overall therapeutic results assessed as excellent or good in 75% of patients . Another multicenter trial found it to be as effective as cotrimoxazole (a more common trimethoprim-sulfamethoxazole combination) in achieving urine sterilization and clinical improvement, with a similar tolerability profile . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30N8O6S B1219229 Kelfiprim CAS No. 50933-06-7

Properties

CAS No.

50933-06-7

Molecular Formula

C25H30N8O6S

Molecular Weight

570.6 g/mol

IUPAC Name

4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide;5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C14H18N4O3.C11H12N4O3S/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;1-18-11-10(13-6-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h5-7H,4H2,1-3H3,(H4,15,16,17,18);2-7H,12H2,1H3,(H,13,15)

InChI Key

DMIUGJLERMOBNT-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)N

Other CAS No.

50933-06-7

Synonyms

kelfiprim

Origin of Product

United States

Molecular Structure and Compositional Rationale of Kelfiprim

Identification of Core Components: Trimethoprim (B1683648) and Sulfametopyrazine (Sulfalene)

The antibacterial agent Kelfiprim is a formulation containing two core active components: Trimethoprim and Sulfametopyrazine. nih.govresearchgate.net

Trimethoprim is an aminopyrimidine antibiotic. chemicalbook.comnih.gov Its structure is composed of a pyrimidine 2,4-diamine and a 1,2,3-trimethoxybenzene group connected by a methylene bridge. chemicalbook.comnih.gov As a lipophilic and weak alkaline compound, Trimethoprim is a potent inhibitor of the bacterial enzyme dihydrofolate reductase (DHFR). chemicalbook.comtandfonline.com This enzyme is critical for the conversion of dihydrofolic acid to tetrahydrofolic acid, a necessary step in the synthesis of bacterial DNA and proteins. drugbank.commhmedical.com

Sulfametopyrazine , also known as Sulfalene, is a long-acting sulfonamide antibiotic. nih.govdrugbank.commedchemexpress.com Structurally, it belongs to the benzenesulfonamides, which are characterized by a sulfonamide group attached to a benzene ring. drugbank.comhmdb.ca Sulfonamides function as competitive inhibitors of dihydropteroate (B1496061) synthase, a bacterial enzyme. mhmedical.comdrugbank.com They compete with the enzyme's natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid. mhmedical.com

The combination of these two compounds results in a sequential blockade of the bacterial folate metabolic pathway, leading to a synergistic antibacterial effect that is more potent than either agent alone. tandfonline.commhmedical.comyoutube.com

Distinguishing Structural Features from Related Combinations (e.g., Co-trimoxazole)

This compound is often compared to another combination antibiotic, Co-trimoxazole, but key differences exist in their composition. researchgate.netnih.gov The primary distinction lies in the specific sulfonamide component used.

This compound utilizes Sulfametopyrazine , a long-acting sulfonamide. nih.govresearchgate.netnih.gov

Co-trimoxazole contains Sulfamethoxazole (B1682508) . nih.govnih.gov

While both Sulfametopyrazine and Sulfamethoxazole are sulfonamides and share a common 4-aminobenzenesulfonamide core, their distinguishing features lie in the heterocyclic rings attached to the sulfonamide nitrogen.

Sulfametopyrazine features a methoxypyrazine ring . drugbank.comstenutz.eu

Sulfamethoxazole incorporates a 5-methylisoxazole ring . nist.govresearchgate.netnih.gov

These structural differences, particularly in the heterocyclic moiety, influence the pharmacokinetic properties of the drugs, most notably the longer half-life of Sulfametopyrazine compared to Sulfamethoxazole. researchgate.netnih.govoup.com

Rationale for Component Ratio Selection

The specific ratio of the components in this compound is a defining characteristic that differentiates it from combinations like Co-trimoxazole. This compound is formulated with a Trimethoprim to Sulfametopyrazine ratio of 5:4. nih.govresearchgate.netnih.gov In contrast, the standard ratio in Co-trimoxazole is 1 part Trimethoprim to 5 parts Sulfamethoxazole. researchgate.netnih.gov

The rationale for this distinct 5:4 ratio in this compound is based on the pharmacokinetic profiles of its components. Sulfametopyrazine is a long-acting sulfonamide, meaning it is eliminated from the body more slowly than the Sulfamethoxazole used in Co-trimoxazole. researchgate.netnih.gov A pharmacokinetic study involving the administration of 250 mg of Trimethoprim and 200 mg of Sulfametopyrazine demonstrated that the mean terminal plasma half-lives were approximately 11 hours for Trimethoprim and 70 hours for Sulfametopyrazine. oup.com

The selection of a long-acting sulfonamide allows for a different formulation strategy. researchgate.netnih.gov The specific ratio aims to align the concentrations of the two drugs in the body to achieve optimal synergistic activity, taking into account their different rates of absorption, distribution, metabolism, and excretion. oup.com Research has indicated that this combination allows for a reduced amount of trimethoprim to be used compared to co-trimoxazole, without a corresponding decrease in efficacy. researchgate.netnih.gov Studies concluded that a specific loading dose regimen represented the best approach to balance the differing pharmacokinetics of the two antimicrobials within a fixed-ratio combination. oup.com

Biochemical Mechanisms of Antimicrobial Action

Independent Mechanisms of Trimethoprim (B1683648)

Trimethoprim is a synthetic bacteriostatic antibiotic that interferes with the folic acid pathway in bacteria, which is crucial for their survival and replication.

Dihydrofolate Reductase Inhibition and Folic Acid Pathway Disruption

Trimethoprim's primary mechanism of action is the potent and specific inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folic acid metabolic pathway patsnap.comdrugbank.comnih.govpatsnap.commedschool.co. This enzyme catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF) drugbank.comnih.gov. THF is the biologically active form of folic acid and serves as a vital cofactor in the synthesis of purines, thymidine (B127349), and certain amino acids patsnap.comcore.ac.uk.

Bacterial cells are incapable of utilizing external folic acid and therefore must synthesize it de novo. Trimethoprim exhibits a much higher affinity for bacterial DHFR than for the mammalian equivalent, which accounts for its selective toxicity against microorganisms patsnap.compatsnap.com. By binding to and inhibiting bacterial DHFR, Trimethoprim effectively blocks the production of THF, leading to a deficiency of this essential cofactor. This disruption of the folic acid pathway halts the production of necessary building blocks for cellular synthesis and replication.

Impact on Bacterial DNA, RNA, and Protein Synthesis

The depletion of tetrahydrofolic acid resulting from the action of Trimethoprim has profound consequences on the synthesis of key cellular macromolecules. Without an adequate supply of THF, bacteria are unable to synthesize thymidine triphosphate, a necessary precursor for DNA synthesis ekb.eg. This directly inhibits DNA replication and, consequently, cell division patsnap.com.

Furthermore, the synthesis of purines, which are fundamental components of both DNA and RNA, is also dependent on THF-derived cofactors. The inhibition of purine synthesis further disrupts the production of these nucleic acids patsnap.com. Additionally, the synthesis of certain amino acids, such as methionine, is impaired, which in turn hinders protein synthesis core.ac.uknih.gov. The collective impact of Trimethoprim is a cessation of bacterial growth and proliferation due to the inability to produce essential DNA, RNA, and proteins ekb.eg.

Independent Mechanisms of Sulfametopyrazine (Sulfalene)

Sulfametopyrazine is a long-acting sulfonamide antibiotic. Like other sulfonamides, it targets an earlier step in the bacterial folic acid biosynthesis pathway.

Dihydropteroate (B1496061) Synthetase Inhibition and Para-aminobenzoic Acid (PABA) Antagonism

Sulfametopyrazine functions as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase (DHPS) drugbank.compatsnap.com. This enzyme is responsible for catalyzing the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroic acid, a precursor to dihydrofolic acid nih.govnih.gov.

Sulfonamides, including Sulfametopyrazine, are structural analogs of PABA nih.govmdpi.com. Due to this structural similarity, Sulfametopyrazine can bind to the active site of DHPS, thereby preventing the normal binding and utilization of PABA drugbank.compatsnap.com. This competitive antagonism effectively blocks the synthesis of dihydropteroic acid.

Interference with Folic Acid Biosynthesis

By inhibiting dihydropteroate synthetase, Sulfametopyrazine disrupts the bacterial folic acid synthesis pathway at a step prior to the action of Trimethoprim drugbank.comnih.gov. This blockade leads to a depletion of dihydrofolic acid, the substrate for dihydrofolate reductase. The inability to produce sufficient dihydrofolic acid ultimately results in a reduced synthesis of tetrahydrofolic acid, thereby inhibiting bacterial growth in a manner similar to Trimethoprim, albeit through a different enzymatic target.

Synergistic Action of the Trimethoprim-Sulfametopyrazine Combination

The combination of Trimethoprim and Sulfametopyrazine in Kelfiprim results in a synergistic antimicrobial effect that is often bactericidal, whereas the individual components are typically bacteriostatic drugbank.com. This synergy arises from the sequential blockade of two distinct and essential enzymes in the same metabolic pathway youtube.com.

Sulfametopyrazine first inhibits dihydropteroate synthetase, reducing the production of dihydrofolic acid. Subsequently, Trimethoprim inhibits dihydrofolate reductase, the next enzyme in the pathway, preventing the conversion of the remaining dihydrofolic acid into tetrahydrofolic acid youtube.com. This dual blockade leads to a more profound and effective inhibition of folic acid synthesis than either drug could achieve alone patsnap.comnih.gov. This mutual potentiation makes it more difficult for bacteria to develop resistance to the combination compared to either agent used as monotherapy researchgate.netdntb.gov.ua.

Sequential Inhibition of Folic Acid Metabolism

The antimicrobial efficacy of this compound lies in its ability to disrupt the synthesis of tetrahydrofolic acid (THF), an essential cofactor for the production of nucleotides and certain amino acids in bacteria. This disruption is achieved through a sequential blockade of two critical enzymes in the folic acid biosynthetic pathway.

The first point of inhibition is orchestrated by sulfamethoxypyrazine , a sulfonamide antibiotic. Bacteria, unlike mammals who obtain folic acid from their diet, must synthesize it de novo. A key step in this process is the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS) . Sulfamethoxypyrazine, due to its structural similarity to PABA, acts as a competitive inhibitor of DHPS. nih.govebi.ac.ukpatsnap.com By binding to the active site of the enzyme, it prevents the utilization of PABA, thereby halting the synthesis of dihydropteroic acid and, consequently, dihydrofolic acid. nih.govebi.ac.ukpatsnap.com

The second stage of the sequential blockade is carried out by trimethoprim . This compound targets a subsequent and crucial step in the pathway: the reduction of dihydrofolic acid to tetrahydrofolic acid. This conversion is catalyzed by the enzyme dihydrofolate reductase (DHFR) . Trimethoprim is a potent and highly selective inhibitor of bacterial DHFR, binding to the enzyme with an affinity several thousand times greater than its affinity for the mammalian equivalent. This selective inhibition effectively blocks the production of THF, the biologically active form of folic acid. mdpi.com

This two-pronged attack on the folic acid pathway starves the bacterial cell of essential precursors for DNA, RNA, and protein synthesis, ultimately leading to a bacteriostatic or bactericidal effect.

Theoretical Basis for Enhanced Antimicrobial Potency

The combination of sulfamethoxypyrazine and trimethoprim in this compound results in a synergistic effect, meaning the combined antimicrobial activity is significantly greater than the sum of the individual activities of each component. This enhanced potency is rooted in several key biochemical principles.

The primary basis for this synergy is the sequential blockade of a single biosynthetic pathway. nih.govnih.govnih.gov By inhibiting two distinct and essential enzymatic steps, the combination creates a more profound and durable disruption of folic acid metabolism than either agent could achieve alone. If only one enzyme were blocked, the bacterial cell might be able to compensate by increasing the production of the substrate for that enzyme. However, with two sequential steps blocked, this compensatory mechanism is rendered ineffective.

Furthermore, the inhibition of DHPS by sulfamethoxypyrazine leads to a depletion of the substrate (dihydrofolic acid) for the subsequent enzyme, DHFR. This reduction in substrate availability potentiates the inhibitory action of trimethoprim on DHFR. Conversely, the inhibition of DHFR by trimethoprim can lead to an accumulation of dihydrofolic acid, which may, in some instances, enhance the binding of sulfonamides to DHPS. This concept of mutual potentiation has been explored in the context of similar drug combinations and likely contributes to the robust synergy observed with this compound.

The combination of these two agents also broadens the spectrum of antimicrobial activity and can help to reduce the emergence of drug-resistant bacterial strains. nih.gov For resistance to develop against the combination, a bacterium would need to acquire resistance mechanisms to both drugs simultaneously, a statistically less probable event than developing resistance to a single agent.

The following table summarizes the key components and their mechanisms of action:

Compound NameClassTarget EnzymeMechanism of Action
SulfamethoxypyrazineSulfonamideDihydropteroate Synthase (DHPS)Competitive inhibition of PABA utilization
TrimethoprimDihydrofolate Reductase InhibitorDihydrofolate Reductase (DHFR)Inhibition of the reduction of dihydrofolic acid to tetrahydrofolic acid

An In-Depth Analysis of the In Vitro Antimicrobial Profile of this compound

This compound, a combination antimicrobial agent, has been a subject of interest for its potential therapeutic applications. This article provides a focused examination of the in vitro antimicrobial spectrum and potency of this compound, adhering to a structured analysis of its activity against a range of microorganisms. The content herein is based on established scientific methodologies for assessing antimicrobial efficacy.

In Vitro Antimicrobial Spectrum and Potency

Assessment of Synergistic Effects In Vitro

The combination of trimethoprim and a sulfonamide, such as sulfametopyrazine in this compound, is designed to produce a synergistic antimicrobial effect. This synergy arises from the sequential blockade of two essential steps in the bacterial folic acid synthesis pathway. Sulfonamides inhibit dihydropteroate synthase, while trimethoprim inhibits the subsequent enzyme, dihydrofolate reductase. This dual action is intended to be more effective than the sum of the individual activities of each component, leading to a bactericidal effect and potentially reducing the development of bacterial resistance. The in vitro assessment of this synergy is crucial for understanding the efficacy of the combination and is typically evaluated through methods such as Fractional Inhibitory Concentration (FIC) index analysis and time-kill assays to determine bactericidal synergy.

Fractional Inhibitory Concentration (FIC) Index Analysis

The Fractional Inhibitory Concentration (FIC) index is a quantitative measure of the synergistic, additive, indifferent, or antagonistic effect of an antimicrobial combination. This analysis is commonly performed using a checkerboard microdilution method. In this method, serial dilutions of both antimicrobial agents are tested alone and in combination against a standardized inoculum of a target microorganism. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined.

The FIC for each drug in the combination is calculated as follows:

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

The FIC index is the sum of the individual FICs:

FIC Index = FIC of Drug A + FIC of Drug B

The interpretation of the FIC index is generally categorized as follows:

Synergy: FIC Index ≤ 0.5

Additive/Indifference: 0.5 < FIC Index ≤ 4

Antagonism: FIC Index > 4

To illustrate how FIC index data is typically presented, the following interactive table provides a hypothetical example based on the principles of checkerboard analysis for a combination like this compound against common urinary tract pathogens.

MicroorganismTrimethoprim MIC (Alone) (µg/mL)Sulfametopyrazine MIC (Alone) (µg/mL)Trimethoprim MIC (in Combination) (µg/mL)Sulfametopyrazine MIC (in Combination) (µg/mL)FIC IndexInterpretation
Escherichia coli2320.580.5Synergy
Klebsiella pneumoniae4641160.5Synergy
Proteus mirabilis1160.2540.5Synergy
Enterococcus faecalis0.5>1280.12532-Additive

Note: This table is a hypothetical representation to demonstrate the calculation and interpretation of the FIC index and does not represent actual experimental data for this compound.

Bactericidal Synergy Determination

Beyond inhibiting bacterial growth (bacteriostatic effect), a key rationale for combining trimethoprim and a sulfonamide is to achieve a bactericidal (killing) effect. Bactericidal synergy is typically assessed using time-kill assays (also known as time-kill curves). In these experiments, a standardized bacterial suspension is exposed to the individual antimicrobial agents and their combination at specific concentrations (often multiples of the MIC). Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours), and the number of viable bacteria (colony-forming units per milliliter, CFU/mL) is determined by plating on appropriate agar media.

Synergy in a time-kill assay is generally defined as a ≥ 2-log10 (or 100-fold) decrease in CFU/mL at 24 hours by the combination compared with the most active single agent. A bactericidal effect is defined as a ≥ 3-log10 (or 99.9%) reduction in the initial bacterial inoculum.

While specific time-kill curve data for the trimethoprim-sulfametopyrazine combination is not widely published, the bactericidal nature of trimethoprim-sulfonamide combinations is a well-established principle. Studies on trimethoprim-sulfamethoxazole have demonstrated bactericidal synergy against a variety of pathogens. For example, against susceptible strains of Escherichia coli, the combination often results in a rapid and sustained reduction in bacterial viability over 24 hours, whereas the individual components may only exhibit a bacteriostatic effect at similar concentrations.

The following interactive table illustrates hypothetical results from a time-kill assay, demonstrating how bactericidal synergy is determined and presented.

TreatmentInitial Inoculum (CFU/mL)CFU/mL at 24 hoursLog10 ReductionInterpretation
Growth Control5 x 10^51 x 10^9--
Trimethoprim5 x 10^52 x 10^50.4Bacteriostatic
Sulfametopyrazine5 x 10^51 x 10^6-0.3No effect
This compound (Trimethoprim + Sulfametopyrazine)5 x 10^5< 1 x 10^2> 3.7Bactericidal Synergy

Note: This table is a hypothetical representation to demonstrate the principles of bactericidal synergy determination and does not represent actual experimental data for this compound.

Mechanisms of Antimicrobial Resistance

Acquired Resistance to Sulfonamides

Acquired resistance to sulfonamides in bacteria is primarily achieved through two main mechanisms: the alteration of the target enzyme, dihydropteroate (B1496061) synthetase (DHPS), or the overproduction of its natural substrate, para-aminobenzoic acid (PABA).

The most significant mechanism of sulfonamide resistance involves changes to the dihydropteroate synthase (DHPS) enzyme, which is the target of this class of drugs. rupahealth.comspringernature.com This alteration prevents the sulfonamide molecule from effectively binding to the enzyme, while still allowing the natural substrate, p-aminobenzoic acid (pABA), to bind. rupahealth.comspringernature.com This selective insensitivity is achieved in two primary ways:

Acquisition of sul genes: Bacteria can acquire specific resistance genes, namely sul1, sul2, and sul3, through horizontal gene transfer. rupahealth.comspringernature.com These genes are often located on mobile genetic elements like plasmids and integrons, facilitating their spread among different bacterial species. springernature.combiorxiv.orgresearchgate.net The sul genes encode for alternative, highly resistant forms of the DHPS enzyme that have a very low affinity for sulfonamides but retain their function of producing dihydropteroate. rupahealth.comspringernature.comnih.gov For instance, the DHPS products of sul1 and sul2 genes exhibit resistance to high concentrations of sulfonamides. researchgate.net

Mutations in the chromosomal folP gene: Point mutations within the bacterial chromosomal gene folP, which encodes the native DHPS enzyme, can lead to amino acid substitutions in the enzyme's active site. rupahealth.combiorxiv.org These mutations reduce the enzyme's affinity for sulfonamides, thereby conferring resistance. rupahealth.com In Staphylococcus aureus, for example, specific recurring mutations in the folP gene have been clearly associated with sulfonamide resistance. frontiersin.orgnih.gov

Mechanisms of DHPS Alteration and Sulfonamide Resistance
MechanismGenetic BasisDescriptionKey Findings
Acquisition of Resistance Genessul1, sul2, sul3 genes on plasmids/integronsProduction of a drug-insensitive DHPS enzyme variant. rupahealth.comspringernature.comThese acquired enzymes are divergent from the native DHPS and possess a modified active site that discriminates against sulfonamides. springernature.comnih.gov
Chromosomal MutationMutations in the folP geneAmino acid substitutions in the native DHPS enzyme reduce its affinity for sulfonamides. rupahealth.comRecurring mutations in pathogens like S. aureus are directly linked to clinical resistance. frontiersin.orgnih.gov

A less common but notable mechanism of sulfonamide resistance is the bacterial cell's ability to overproduce para-aminobenzoic acid (PABA). nih.gov Sulfonamides act as competitive inhibitors of DHPS, competing with PABA for the enzyme's active site. rupahealth.com By significantly increasing the intracellular concentration of PABA, bacteria can effectively outcompete the sulfonamide inhibitor, allowing folic acid synthesis to proceed despite the presence of the drug. nih.gov Studies have shown that sulfonamide-resistant strains of Staphylococcus aureus produce substantially greater amounts of PABA compared to their susceptible parent strains, a quantity sufficient to account for their resistance. nih.gov

Acquired Resistance to Trimethoprim (B1683648)

Resistance to trimethoprim, which targets the enzyme dihydrofolate reductase (DHFR), is a widespread clinical problem. nih.gov The most prevalent mechanism is the acquisition of genes that encode for trimethoprim-resistant DHFR enzymes.

The primary mechanism of high-level trimethoprim resistance is the production of plasmid-encoded, drug-resistant variants of the DHFR enzyme. nih.govnih.gov Bacteria acquire foreign dfr genes via mobile genetic elements like plasmids, which code for altered DHFR enzymes. asm.org These acquired enzymes are less susceptible to inhibition by trimethoprim while continuing to perform their essential function of reducing dihydrofolate to tetrahydrofolate. nih.govnih.gov

Numerous families of dfr genes exist, with the dfrA and dfrB sub-families being prominent. nih.govmdpi.com

DfrA Variants: This family includes a large number of genes found on plasmids and within integron gene cassettes. nih.gov They represent trimethoprim-resistant versions of the standard bacterial DHFR enzyme (FolA). nih.gov

DfrB Variants: These genes encode for smaller, homotetrameric enzymes that are structurally unrelated to chromosomal DHFR. mdpi.comnih.gov They confer a very high level of intrinsic resistance to trimethoprim. mdpi.com

The presence of these plasmid-borne genes allows bacteria to bypass the inhibitory effect of trimethoprim, rendering the drug ineffective. nih.govosti.govresearchgate.net

Plasmid-Encoded DHFR Variants Conferring Trimethoprim Resistance
Gene FamilyEnzyme TypeCharacteristicsGenetic Location
dfrAType A DHFRHomologous to the chromosomal FolA enzyme but resistant to trimethoprim. nih.govmdpi.comCommonly found on plasmids and in integron gene cassettes. nih.gov
dfrBType B DHFRStructurally distinct, homotetrameric enzymes conferring very high levels of resistance. mdpi.comnih.govFound on plasmids and integrated into bacterial chromosomes. mdpi.com

While the acquisition of resistant enzymes is the most significant resistance mechanism, alterations in bacterial metabolism can also contribute to trimethoprim resistance. nih.gov Some bacteria may develop the ability to metabolically alter or modify the trimethoprim molecule, although this is considered a less common mechanism. nih.gov Furthermore, bacteria can adapt to the pressure of antibiotics by altering their metabolic networks. frontiersin.org For example, changes in the folate pathway or related metabolic routes can help the cell bypass the blockage caused by trimethoprim. frontiersin.orgbiorxiv.org In some cases, metabolic slowdown in resistant bacteria has been observed, suggesting that a global shift in metabolism plays a role in antibiotic resistance. frontiersin.org

Cross-Resistance Patterns within Antimicrobial Classes

Resistance to sulfonamides and trimethoprim is frequently linked. researchgate.netoup.com The genes conferring resistance to both drug classes, such as sul and dfr genes, are often located on the same mobile genetic elements, such as plasmids and transposons (e.g., the Tn21 family). oup.comnih.gov This co-localization means that when a bacterium acquires a plasmid carrying these genes, it becomes resistant to both drugs simultaneously. researchgate.net

This genetic linkage facilitates the co-selection of resistance. The use of either sulfonamides or trimethoprim can select for bacteria that are resistant to both agents. oup.com For example, studies on Shigella flexneri have shown a strong correlation between resistance to the sulfamethoxazole-trimethoprim combination and the presence of sul genes, which are often carried on plasmids along with other resistance determinants. nih.gov The widespread dissemination of these mobile genetic elements has led to high rates of combined resistance in many pathogenic bacteria, compromising the clinical utility of the combination therapy. researchgate.netoup.com

Multidrug Resistance Development in Target Pathogens

The development of multidrug resistance (MDR) in pathogens exposed to Kelfiprim, a combination of trimethoprim and the sulfonamide sulphamethopyrazine, is a significant clinical concern. nih.govnih.gov Resistance to this combination is often linked to resistance to other classes of antibiotics, not due to a single mechanism, but rather the co-acquisition and co-selection of multiple resistance determinants. Pathogens can become resistant to three or more distinct antibiotic classes, a status defined as MDR. mdpi.com The primary drivers for the development of MDR in this context are the horizontal transfer of mobile genetic elements that carry multiple resistance genes and the action of multidrug efflux pumps. mdpi.comnih.gov

The use of trimethoprim-sulfonamide combinations can inadvertently select for bacteria that are resistant to a wide array of other antimicrobial agents. oup.com This occurs because the genes conferring resistance to trimethoprim (dfr genes) and sulfonamides (sul genes) are frequently located on the same mobile genetic elements as genes for resistance to other drugs like aminoglycosides, tetracyclines, and beta-lactams. nih.gov Consequently, the selective pressure exerted by this compound favors the survival and proliferation of pathogens carrying these multi-resistance genetic platforms. This phenomenon is particularly problematic in clinical settings and has been observed to increase rapidly, for instance, in patients undergoing long-term prophylaxis with trimethoprim-sulfamethoxazole. oup.comresearchgate.net

Genetic Basis of Co-Resistance

The spread of resistance to trimethoprim and sulfonamides is largely due to the horizontal gene transfer of resistance genes, which express drug-insensitive variants of the target enzymes, dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS), respectively. nih.gov These genes are often found clustered together on mobile genetic elements.

Resistance (R) Plasmids : These are extrachromosomal DNA molecules that can replicate independently and be transferred between bacteria. Many R plasmids carry multiple resistance genes, allowing for the transfer of a multidrug resistance phenotype in a single conjugation event. nih.gov Plasmids discovered as early as the 1950s already contained resistance genes for sulfonamides, aminoglycosides, tetracycline, and chloramphenicol. nih.gov

Transposons and Integrons : These are mobile genetic elements that can move within or between DNA molecules. Transposons often carry multiple resistance genes. nih.gov Integrons are genetic elements that can capture and express gene cassettes, including those encoding antibiotic resistance. The genes for trimethoprim and sulfonamide resistance are frequently found as cassettes within integrons, which are themselves often located within transposons on R plasmids. oup.comnih.govresearchgate.net For example, the well-known transposons of the Tn21 family often link resistance traits for both trimethoprim and sulfonamides. oup.com Studies have shown the prevalence of integron-associated dfr alleles, with dfrA1 and dfrA17 being common in resistant isolates. nih.gov

Multidrug Efflux Pumps

Another mechanism contributing to MDR is the overexpression of efflux pumps, which are membrane proteins that can actively transport a wide range of antibiotics out of the bacterial cell. nih.gov While some pumps are specific, multidrug efflux pumps contribute to intrinsic and acquired resistance to various drug classes. In Pseudomonas aeruginosa, the MexAB-OprM multidrug efflux system has been shown to be a primary contributor to intrinsic resistance to both trimethoprim and sulfamethoxazole (B1682508). nih.gov Mutants that overexpress the OprM component of this pump exhibit increased resistance to both drugs. nih.gov

Research Findings on Co-Resistance

Detailed research has established a strong correlation between resistance to trimethoprim-sulfonamide combinations and resistance to other antimicrobial agents across various pathogens.

Table 1: Genetic Elements and Co-Resistance Patterns

Pathogen ExampleGenetic ElementAssociated Resistance GenesResulting Co-Resistance Profile
Escherichia coliR Plasmids, Transposons (e.g., Tn21 family), Integronssul1, sul2 (sulfonamides), dfr genes (trimethoprim) often found with genes for resistance to aminoglycosides, tetracycline, chloramphenicol. nih.govnih.govResistance to trimethoprim-sulfonamides, aminoglycosides, tetracyclines, chloramphenicol. nih.gov
Staphylococcus aureusChromosomal mutations, horizontally acquired dfr genes. oup.comMutations in dfrB (DHFR) and folP (DHPS). nih.govoup.comResistance to antifolates; often co-occurs in multidrug-resistant (MDR) strains. nih.gov
Pseudomonas aeruginosaChromosomal genes for efflux pumpsmexAB-oprMIntrinsic resistance to trimethoprim, sulfamethoxazole, and other drug classes. nih.gov
Klebsiella pneumoniaePlasmids, Integronsdfr, sul, often linked with extended-spectrum β-lactamase (ESBL) genes.Resistance to trimethoprim-sulfonamides and broad-spectrum cephalosporins.

Studies have quantified the prevalence of these co-resistance patterns. For instance, many penicillin- or macrolide-resistant Streptococcus pneumoniae isolates are also resistant to trimethoprim-sulfamethoxazole. oup.comoup.com In Haemophilus influenzae, resistance to trimethoprim-sulfamethoxazole occurs in a significant percentage of isolates, often in conjunction with resistance to other agents. oup.comoup.com The prophylactic use of trimethoprim-sulfamethoxazole in HIV-infected patients for Pneumocystis carinii pneumonia led to a dramatic increase in resistance among E. coli isolates, from 24% to 74% over seven years, with these strains often exhibiting multidrug resistance. oup.com

Table 2: Prevalence of Resistance Genes in Trimethoprim-Resistant Isolates

Study FocusPathogen GroupGene/ElementPrevalence in Resistant Isolates
European/Canadian StudyEnterobacteriaceaeIntegron-associated dfr allele66%
European/Canadian StudyEnterobacteriaceaedfrA1 gene40%
European/Canadian StudyEnterobacteriaceaedfrA17 gene31%
Swedish StudyEnterobacteriaceaedfrA1 gene34%
Data sourced from Blahna et al. 2006 and Brolund et al. 2010, as cited in reference nih.gov.

The persistence of these resistance mechanisms is also a critical issue. Even if the use of a specific antibiotic is discontinued, resistance may not decline. Compensatory mutations can overcome any fitness cost associated with the resistance mechanism, meaning that susceptibility is unlikely to return after suspending the use of sulfonamides and trimethoprim. nih.gov This underscores the challenge posed by the development of multidrug resistance linked to these compounds.

Synthesis and Analytical Methodologies

Chemical Synthesis Approaches for Component Compounds

The synthesis of Kelfiprim's constituent parts, Trimethoprim (B1683648) and a representative sulfonamide, involves distinct and well-established chemical pathways.

Trimethoprim Synthesis: The synthesis of Trimethoprim has been approached through various routes. A notable and versatile method begins with the appropriate trimethoxy-substituted starting materials. One common synthesis pathway involves the following key steps:

Condensation: The process often starts with the condensation of 3,4,5-trimethoxybenzaldehyde with a compound like 3-ethoxypropionitrile. This reaction forms an intermediate cinnamonitrile derivative.

Guanidine Cyclization: The resulting intermediate is then reacted with guanidine. This step is a cyclization reaction that forms the core diaminopyrimidine ring structure characteristic of Trimethoprim. The reaction with guanidine and sodium ethoxide leads to the formation of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine, which is Trimethoprim.

Another foundational synthesis route, known as the Hitchings synthesis, starts from ethyl 3′,4′,5′-trimethoxybenzylmalonic semialdehyde. basicmedicalkey.com This intermediate is reacted with guanidine to form an aminohydroxypyrimidine derivative, which is then further processed to yield Trimethoprim. basicmedicalkey.com

Sulfonamide Synthesis (Sulfadimethoxine Example): Sulfonamides, the class of compounds to which Sulfalene belongs, are generally synthesized to be structural analogs of para-aminobenzoic acid (PABA). patsnap.com A common industrial synthesis for a related long-acting sulfonamide, Sulfadimethoxine, provides insight into the general approach:

Condensation Reaction: The synthesis can involve the condensation of a substituted pyrimidine with a derivative of sulfanilamide.

Reaction and Purification: For large-scale production of Sulfadimethoxine, a condensation product is reacted with caustic soda (sodium hydroxide) in a methanol solvent under reflux conditions at elevated temperatures (e.g., 85°C) for several hours. chemicalbook.com

Purification: After the reaction is complete, the mixture is cooled, and the pH is adjusted to precipitate the crude product. chemicalbook.com The crude product is then purified through recrystallization from a solvent like methanol with activated carbon to remove impurities, followed by filtration, cooling, and drying to yield the final high-purity product. chemicalbook.com

Analytical Techniques for Compound Detection and Characterization

A variety of analytical methods are employed for the detection, characterization, and quantification of Trimethoprim and sulfonamides in various matrices, including pharmaceutical formulations.

Spectroscopic Methods (e.g., NMR, Vibrational Spectroscopy)

Spectroscopic techniques are fundamental for both qualitative and quantitative analysis of this compound's components.

UV-Vis Spectrophotometry: This is a widely used method for quantifying Trimethoprim and sulfonamides. researchgate.net However, a significant challenge is the overlapping spectral bands of the two components in the zero-order UV spectrum, which complicates simultaneous determination. nih.govnih.gov To overcome this, derivative spectrophotometry is often employed. nih.govnih.gov By calculating the first-derivative of the absorbance spectrum, points can be found where one compound has zero absorbance, allowing the other to be measured without interference. nih.govnih.gov For instance, Trimethoprim can be determined at a wavelength where the sulfonamide's derivative spectrum crosses zero, and vice-versa. nih.gov Specific wavelengths used for the simultaneous determination of Trimethoprim and Sulfamethoxazole (B1682508) (a related sulfonamide) include 271 nm and 482 nm (after a diazotization reaction for the sulfonamide). sid.ir

Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR): These methods are crucial for the structural elucidation and characterization of the component compounds. Techniques such as ¹H NMR and Fourier-transform infrared (FT-IR) spectroscopy are used to confirm the structures of newly synthesized sulfonamide derivatives and their metal complexes. nih.gov

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the cornerstone for the separation and simultaneous quantification of Trimethoprim and sulfonamides.

High-Performance Liquid Chromatography (HPLC): HPLC methods offer high sensitivity, specificity, and the ability to separate the active compounds from excipients in pharmaceutical formulations. redalyc.org These methods typically utilize a reversed-phase column, most commonly a C18 column. scielo.org.conih.govcabidigitallibrary.org A mobile phase consisting of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic solvent (such as methanol or acetonitrile) is used to elute the compounds. scielo.org.conih.gov Detection is often performed using a UV detector at a wavelength where both compounds absorb, or at their individual maximum absorbance wavelengths. scielo.org.cocabidigitallibrary.org

The table below summarizes typical parameters for HPLC analysis of Trimethoprim and sulfonamides based on various research findings.

ParameterTrimethoprimSulfonamide (e.g., Sulfamethoxazole, Sulfadimethoxine)Source
Column C18C18 scielo.org.conih.govcabidigitallibrary.org
Mobile Phase Methanol:Water (pH adjusted)Methanol:Water (pH adjusted) redalyc.orgscielo.org.co
Acetonitrile:Formic AcidAcetonitrile:Formic Acid nih.gov
Detection Wavelength 271 nm265 nm scielo.org.co
230 nm213 nm redalyc.org
254 nm254 nm cabidigitallibrary.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For highly sensitive and selective analysis, especially in complex matrices, LC-MS/MS is the method of choice. nih.gov This technique couples the powerful separation capabilities of liquid chromatography with the specific detection and structural confirmation provided by tandem mass spectrometry. nih.gov The analysis is often performed on a triple-quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or TurboIonSpray source, typically operated in positive ion mode for these compounds. nih.gov

Theoretical and Computational Investigations

Molecular Modeling of Compound-Target Interactions

Molecular modeling techniques, such as molecular docking and molecular dynamics, are instrumental in elucidating how drug molecules bind to their protein targets.

Trimethoprim (B1683648) and Dihydrofolate Reductase (DHFR):

Trimethoprim's antibacterial action stems from its high affinity for bacterial dihydrofolate reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolic acid to tetrahydrofolic acid, a crucial step in DNA synthesis. ijirset.com Computational studies have been performed to analyze the interactions between Trimethoprim and DHFR. These models reveal that specific amino acid residues within the enzyme's active site are critical for binding. Key residues often identified in these interactions include Ile7, Glu30, Leu22, and Val115. ijirset.comrroij.com Molecular docking simulations help predict the binding orientation of Trimethoprim within the DHFR active site, showing that hydrogen bonds and hydrophobic interactions are the primary forces stabilizing the drug-enzyme complex. nih.govmdpi.com For instance, hydrogen bonds can form with residues like Glu-30, while π–π stacking interactions may occur with residues such as Phe-34. nih.gov

Sulfametopyrazine and Dihydropteroate (B1496061) Synthase (DHPS):

Sulfametopyrazine, a long-acting sulfonamide, targets dihydropteroate synthase (DHPS), the enzyme that catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroate. hmdb.canih.gov Sulfonamides act as competitive inhibitors by mimicking the structure of PABA. nih.gov Molecular dynamics simulations of DHPS have provided insights into the molecular basis of sulfonamide action and resistance. nih.gov These studies show that in susceptible bacterial strains, the sulfonamide molecule can position itself within the catalytic site, effectively blocking the binding of PABA. nih.govresearchgate.net Homology modeling has been used to generate 3D structures of DHPS, which are then used for docking studies to understand how mutations can lead to drug resistance by altering the binding pocket. mdpi.com

The synergistic effect of Trimethoprim and a sulfonamide is a classic example of sequential blockade in a metabolic pathway. While direct computational modeling of the Kelfiprim synergy is not widely documented, the mechanism is understood as a mutual potentiation. d-nb.inforesearchgate.net

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules, which govern their reactivity and interactions.

DFT studies on Trimethoprim and related sulfonamides provide detailed information on their molecular structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The calculated optimized geometry, including bond lengths and angles, can be compared with experimental data to validate the computational model. researchgate.net

The molecular electrostatic potential (MEP) map is a key output of these calculations. It visualizes the charge distribution across the molecule, identifying electrophilic (positive potential) and nucleophilic (negative potential) regions. nih.gov These sites are crucial for understanding non-covalent interactions, such as hydrogen bonding, between the drug and its target receptor. For sulfonamides, DFT has been used to study interactions with various surfaces and nanoclusters, providing insights into their adsorption and detection. nanomedicine-rj.commdpi.com

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter derived from DFT calculations. nih.gov This energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Representative Data from Quantum Chemical Calculations for Sulfonamide Derivatives The following table presents illustrative data from DFT calculations on sulfonamide compounds similar to Sulfametopyrazine. The values are representative of the types of parameters obtained from such studies.

ParameterCalculated ValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.5 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.0 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment5.8 DebyeMeasures the polarity of the molecule, influencing solubility and binding.

Prediction of Molecular Properties and Conformational Analysis

Computational methods are also employed to predict various physicochemical properties and to analyze the conformational flexibility of drug molecules.

For Trimethoprim and Sulfametopyrazine, properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors can be calculated. These properties are crucial for predicting the pharmacokinetic behavior of the drugs.

Table 2: Predicted Molecular Properties of this compound Components

CompoundMolecular FormulaMolecular Weight (g/mol)Predicted LogPHydrogen Bond DonorsHydrogen Bond Acceptors
TrimethoprimC₁₄H₁₈N₄O₃290.320.9127
SulfametopyrazineC₁₁H₁₂N₄O₃S280.31-0.1326

Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be achieved through the rotation of single bonds. This is vital because a molecule's biological activity is often dependent on its ability to adopt a specific conformation that fits into the binding site of its target. For flexible molecules like Trimethoprim and Sulfametopyrazine, computational methods can identify low-energy, stable conformations. Molecular dynamics simulations can further explore the conformational landscape of these molecules in different environments, such as in aqueous solution or when bound to their target enzyme, revealing how their flexibility contributes to the binding process. nih.gov

Q & A

Q. What frameworks are recommended for assessing the ethical implications of this compound research, particularly in translational studies?

  • Methodological Guidance: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design. Conduct risk-benefit analyses and consult institutional review boards (IRBs) for protocols involving animal/human subjects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.